
4-(3-Phenylpentanoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile” consists of a morpholine ring attached to a phenylpentanoyl group and a carbonitrile group. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .Relevant Papers I found a couple of papers that might be relevant to “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. One paper discusses the synthetic strategies and biological activities of pyrrolidine derivatives , which could be relevant given the presence of a morpholine ring in “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. Another paper discusses the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives , which might provide some insights into the properties of “4-(3-Phenylpentanoyl)morpholine-3-carbonitrile”. Further analysis of these papers could provide more information.
Scientific Research Applications
Anticancer Activity
4-(3-Phenylpentanoyl)morpholine-3-carbonitrile: derivatives exhibit promising anticancer potential. Researchers have explored these compounds as novel agents for cancer treatment . For instance, a specific derivative demonstrated low nanomolar or subnanomolar inhibition of cell growth and tubulin polymerization. Further investigations into their mechanism of action and efficacy are ongoing.
Fluorescent Sensors
These derivatives can serve as fluorescent sensors. Their application extends to monitoring free-radical reactions, thiol-ene reactions, and cationic polymerization progress. By leveraging their unique properties, researchers can develop sensitive and selective sensors for various chemical processes .
Co-initiators for Polymerization
In the realm of polymer chemistry, 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile derivatives act as long-wavelength co-initiators. Specifically, they enhance the efficiency of diphenyliodonium salts initiators. This dual role—both as sensors and co-initiators—makes them valuable tools in polymerization studies .
Heterocyclic Frameworks
Due to their orthogonal functional groups, these compounds serve as key intermediates for subsequent transformations. Researchers have used them to construct novel heterocyclic frameworks. Their versatility allows for diverse modifications, making them valuable building blocks in synthetic chemistry .
Medicinal Chemistry
The core structure of 2-amino-4H-pyran-3-carbonitrile inspires drug discovery efforts. Scientists explore modifications around this scaffold to develop bioactive molecules. These derivatives may hold promise for treating various diseases, although specific targets and mechanisms require further investigation .
Biological Effects
While the exact biological targets remain under exploration, the presence of the 2-amino-4H-pyran-3-carbonitrile moiety in various molecules suggests potential biological effects. Researchers continue to study their interactions with cellular components and pathways .
properties
IUPAC Name |
4-(3-phenylpentanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-13(14-6-4-3-5-7-14)10-16(19)18-8-9-20-12-15(18)11-17/h3-7,13,15H,2,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXHHHJZNLBUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N1CCOCC1C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)
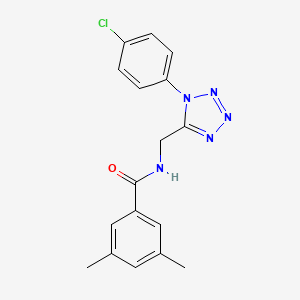
![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
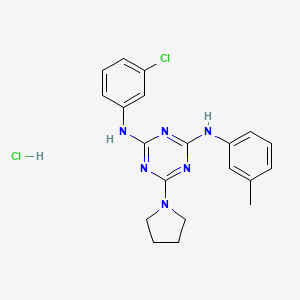
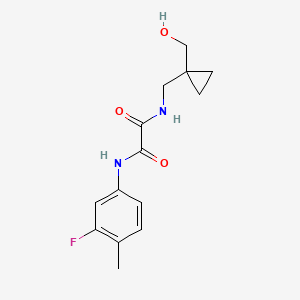
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)
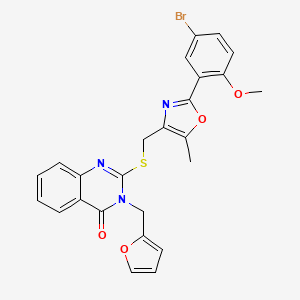
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
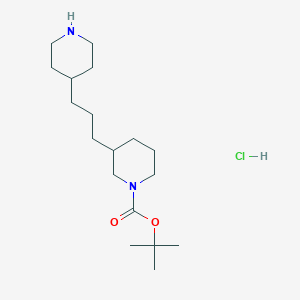
![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
